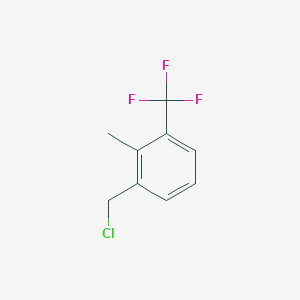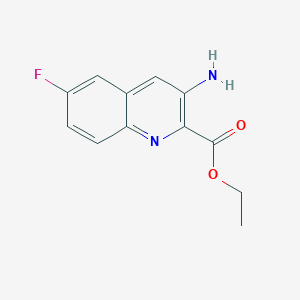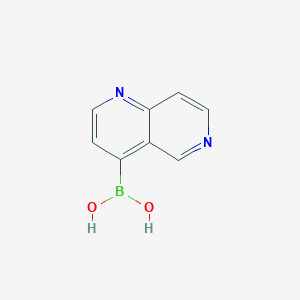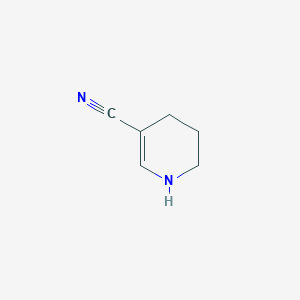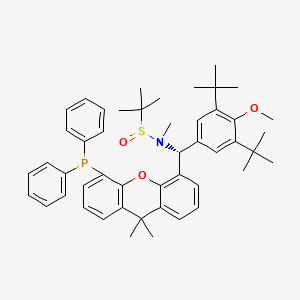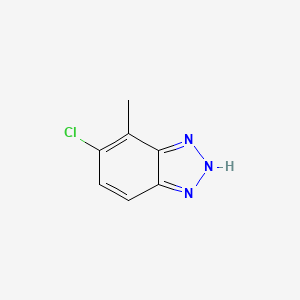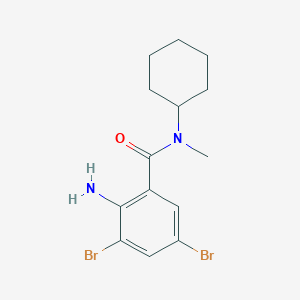
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is a complex organic compound with the molecular formula C14H18Br2N2O and a molecular weight of 390.11352 . This compound is known for its unique structure, which includes a benzamide core substituted with amino, dibromo, cyclohexyl, and methyl groups. Its chemical structure and properties make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- typically involves multiple steps. One common synthetic route includes the bromination of aniline derivatives followed by cyclohexylation and methylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial production methods may involve the direct condensation of appropriate precursors under catalytic conditions. For example, the use of catalysts such as palladium or copper can facilitate the coupling reactions necessary to form the final product .
Analyse Chemischer Reaktionen
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dibromo groups in the compound make it susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its structural similarity to certain bioactive molecules, it is studied for its potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- can be compared with other similar compounds, such as:
Bromhexine: A mucolytic agent with a similar brominated structure.
Benzamide derivatives: Compounds like N-(3,5-dibromo-4-hydroxyphenyl)benzamide share structural similarities and may exhibit related biological activities.
The uniqueness of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
3472-84-2 |
|---|---|
Molekularformel |
C14H18Br2N2O |
Molekulargewicht |
390.11 g/mol |
IUPAC-Name |
2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C14H18Br2N2O/c1-18(10-5-3-2-4-6-10)14(19)11-7-9(15)8-12(16)13(11)17/h7-8,10H,2-6,17H2,1H3 |
InChI-Schlüssel |
ZRZXHSAMYICAQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2=C(C(=CC(=C2)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)




![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
